H-Glu-His-Gly-OH

Description

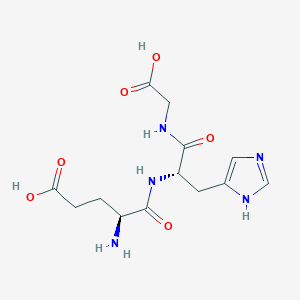

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYNVKEUINBGL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of Short Peptides in Biochemical Systems

Short peptides, which are chains of two to fifty amino acids, are fundamental to a vast array of biological processes. Historically, research into these molecules has unveiled their critical roles as signaling entities, hormones, and neurotransmitters. nih.gov They are integral to cell communication, the regulation of enzyme activity, and immune responses. The study of short peptides has provided profound insights into the molecular basis of life, demonstrating how these relatively simple molecules can carry out complex biological functions. nih.gov

The significance of short peptides is underscored by naturally occurring examples like glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that is a vital antioxidant, protecting cellular components from damage by reactive oxygen species and heavy metals. wikipedia.orgebi.ac.uk Another example is carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissues, which exhibits antioxidant, metal ion chelating, and buffering properties. aginganddisease.orgmdpi.comresearchgate.net The diverse functions of these and other short peptides have spurred considerable interest in their potential for various applications. nih.gov

The Constituent Amino Acids: L Glutamic Acid, L Histidine, and Glycine in Peptide Design and Function

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the routine synthesis of peptides like this compound. thaiscience.info This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. 20.210.105 This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction cycle. lifetein.com

Fmoc/tBu and Boc Strategies in Tripeptide Elongation

Two primary strategies dominate SPPS: the Fmoc/tBu and the Boc/Bzl approaches. These strategies are differentiated by the choice of the temporary Nα-protecting group (Fmoc or Boc) and the permanent side-chain protecting groups. peptide.com

The Fmoc/tBu strategy is the most widely used method in modern SPPS due to its milder reaction conditions. iris-biotech.decsbio.com The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comiris-biotech.de The side chains of reactive amino acids, such as the carboxylic acid of glutamic acid and the imidazole ring of histidine, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de These permanent protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA). peptide.comiris-biotech.de

The Boc/Bzl strategy represents the original SPPS chemistry. It employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection, which is removed with a milder acid like TFA. peptide.com The side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal along with cleavage from the resin. peptide.comiris-biotech.de While still utilized, particularly for complex or hydrophobic peptides, the harsh conditions and the toxicity of HF have led to the broader adoption of the Fmoc/tBu strategy. peptide.comiris-biotech.de

| Strategy | Nα-Protection | Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent |

| Fmoc/tBu | Fmoc | Piperidine | tBu-based | TFA |

| Boc/Bzl | Boc | TFA | Bzl-based | HF |

Optimization of Coupling Efficiencies and Side-Chain Protection Regimes for this compound

Achieving high coupling efficiency at each step is critical for the successful synthesis of the target peptide. In the synthesis of this compound, the coupling of each amino acid presents unique challenges that require optimization.

Coupling Reagents: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to activate the carboxylic acid of the incoming amino acid and suppress side reactions. google.compeptide.com Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective coupling agents. rsc.org Recent studies have shown that a combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) can be effective, even when using side-chain unprotected arginine and histidine in greener solvents. rsc.org

Side-Chain Protection: The proper protection of the reactive side chains of glutamic acid and histidine is crucial to prevent unwanted side reactions.

Glutamic Acid (Glu): The γ-carboxyl group of glutamic acid is typically protected as a tert-butyl ester (OtBu) in the Fmoc/tBu strategy. peptide.com This prevents the formation of a di-acylated product and ensures that the peptide bond forms only at the α-carboxyl group.

Histidine (His): The imidazole ring of histidine is nucleophilic and can cause racemization during coupling. peptide.compeptide.com To prevent this and side-chain acylation, the imidazole nitrogen is protected. In Fmoc chemistry, the trityl (Trt) group is a common choice for protecting the histidine side chain. rsc.org The use of Fmoc-His(Trt)-OH is recommended to avoid partial deprotection that can occur with other protecting groups. sigmaaldrich.com

Recent advancements have explored "minimal protection strategies" where hydroxyl-bearing amino acids are left unprotected to improve atom economy and reduce impurities from protecting group removal. drivehq.com While not directly applicable to the carboxylic acid of glutamic acid, this trend highlights the ongoing efforts to create more sustainable and efficient synthesis protocols.

Resin Selection and Cleavage Chemistry for this compound

The choice of resin is determined by the desired C-terminal functionality of the final peptide. For the synthesis of this compound with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically employed. nih.govresearchgate.net

Wang Resin: This is a popular choice for generating C-terminal acids using the Fmoc strategy. The peptide is attached to the resin via a benzyl ester linkage that is susceptible to cleavage by TFA. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, such as with a low concentration of TFA (e.g., 1%). iris-biotech.de This is advantageous as it allows for the peptide to be cleaved while keeping the acid-labile side-chain protecting groups intact, if desired. peptide.com

Cleavage: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA. sigmaaldrich.comthermofisher.com Scavengers are added to this cocktail to trap the highly reactive cationic species that are generated from the protecting groups and the resin linker, which could otherwise modify sensitive amino acid residues. sigmaaldrich.com A common non-malodorous cleavage cocktail consists of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Methodologies for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative for producing this compound. thaiscience.info In LPPS, the reactions are carried out in a homogeneous solution, and the intermediate products are purified after each step by techniques such as crystallization or chromatography.

LPPS can be advantageous for large-scale synthesis as it avoids the use of expensive resins. google.com The synthesis involves the sequential coupling of protected amino acid derivatives. For instance, Boc-Gly-OH can be reacted with histidine, followed by protection of the dipeptide and subsequent coupling with a protected glutamic acid derivative. google.com However, the need for purification after each step makes LPPS more labor-intensive than SPPS for the synthesis of longer peptides. thaiscience.info

Chemo-Enzymatic Synthesis Approaches for this compound and Related Peptides

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is gaining traction as a greener and more efficient alternative to purely chemical methods. nih.gov

In this strategy, enzymes such as ligases or proteases are used to catalyze the formation of peptide bonds between peptide fragments. nih.govgoogle.comgoogle.com For example, a peptide C-terminal ester can be coupled with a peptide nucleophile in the presence of a suitable enzyme like a subtilisin variant. google.com This method offers excellent stereoselectivity, avoiding the racemization issues that can plague chemical synthesis, particularly with amino acids like histidine. nih.gov The synthesis of bioactive peptides containing modifications, such as glutamine-linked oligosaccharides, has been successfully demonstrated using a chemo-enzymatic approach that combines SPPS with the transglycosylation activity of an endo-β-N-acetylglucosaminidase. nih.gov

Design and Synthesis of this compound Structural Analogues for Structure-Activity Relationship Studies

The synthesis of structural analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how specific structural modifications affect the biological activity of the peptide. rsc.org By systematically altering the peptide's structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its function.

The design of analogues can involve several strategies:

Amino Acid Substitution: Replacing one or more amino acids with other natural or unnatural amino acids. For example, substituting glutamic acid with its D-enantiomer or replacing glycine with a different amino acid to probe the importance of its flexibility. mdpi.com

N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone can increase resistance to enzymatic degradation and improve bioavailability. mdpi.com

Backbone Modification: Introducing modifications to the peptide backbone, such as the synthesis of pseudopeptides or the incorporation of non-standard linkages. usm.edu

Side-Chain Modification: Altering the side chains of the constituent amino acids. For instance, an azahistidine analogue of a GHK peptide has been synthesized to explore the impact of modifying the histidine residue. researchgate.net

These analogues are typically synthesized using SPPS, which allows for the flexible incorporation of a wide variety of modified building blocks. mdpi.com The systematic synthesis and subsequent biological evaluation of these analogues provide valuable data for understanding the peptide's mechanism of action and for the rational design of new peptides with improved properties.

Amino Acid Substitution and Modification Strategies

The generation of this compound analogues through amino acid substitution is a key strategy for structure-activity relationship (SAR) studies. This involves replacing one or more amino acids in the parent sequence with other proteinogenic or non-proteinogenic amino acids to probe the role of each residue.

Substitution Strategies:

Alanine (B10760859) Scanning: A common initial step is to systematically replace each amino acid (Glu, His) with alanine. Alanine has a small, non-functional side chain, and its substitution helps to identify residues critical for biological activity. For instance, replacing histidine with alanine would elucidate the importance of the imidazole ring for the peptide's function.

Conservative and Radical Replacements: Based on the results of alanine scanning, more nuanced substitutions can be made. wikipedia.org A conservative replacement involves substituting an amino acid with another of similar physicochemical properties (e.g., replacing glutamic acid with aspartic acid, another acidic residue). wikipedia.org A radical replacement involves substituting with an amino acid of different properties (e.g., replacing the negatively charged glutamic acid with a non-charged valine). wikipedia.org This can lead to significant changes in the peptide's structure and function. wikipedia.org

Incorporation of Non-proteinogenic Amino Acids: To enhance stability against enzymatic degradation or to introduce novel functionalities, unnatural amino acids can be incorporated. Examples include replacing L-amino acids with their D-isomers, or introducing residues like α-aminoisobutyric acid (Aib) or 2-aminoadipic acid (Aad). tocris.com For example, a patent describes the synthesis of a peptide fragment analogue, Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH, where alanine is replaced by Aib. patsnap.com

Modification Strategies:

Side-Chain Modification: The functional groups on the amino acid side chains can be chemically modified. For the glutamic acid residue, the side-chain carboxyl group can be esterified (e.g., to form H-Glu(OcHex)-OH) or amidated. The imidazole ring of histidine is a versatile site for modifications, though it can also be a source of side reactions like racemization during synthesis. bris.ac.uk

Backbone Modification: The peptide bond itself can be replaced with an isostere to create pseudopeptides with altered properties. A notable example is the replacement of a peptide bond with a phosphinic acid moiety (-P(O)(OH)-CH2-). researchgate.net This modification creates a non-hydrolyzable analogue that can act as a transition-state inhibitor for certain enzymes. researchgate.net Research has been conducted on the synthesis of phosphinic structural analogues of tetrapeptides like Met-Glu-His-Phe. researchgate.net Another modification involves using a urethane (B1682113) linkage as an isosteric replacement for the γ-glutamyl junction in glutathione (B108866) analogues. doi.org

The synthesis of these analogues typically follows established SPPS protocols using Fmoc or Boc chemistry. google.com For instance, the synthesis of GnRH analogues involved replacing L-arginine or L-glycine with D-alanine using conventional solution-phase methods. The choice of protecting groups for the amino acid side chains is crucial to prevent unwanted side reactions. For histidine, protecting groups like trityl (Trt) or tert-butyloxycarbonyl (Boc) are commonly used for the imidazole nitrogen. patsnap.combris.ac.uk For glutamic acid, the side-chain carboxyl group is often protected as a tert-butyl (tBu) or benzyl (Bzl) ester. doi.orggoogle.com

Table 1: Examples of Amino Acid Substitutions and Modifications in Peptide Analogues

| Original Peptide/Fragment | Analogue | Type of Modification | Synthetic Strategy |

|---|---|---|---|

| This compound | H-Asp-His-Gly-OH | Conservative Substitution (Glu -> Asp) | SPPS/Solution Phase |

| This compound | H-Ala-His-Gly-OH | Alanine Scanning | SPPS |

| This compound | H-Glu-Ala-Gly-OH | Alanine Scanning | SPPS |

| Glutathione (GSH) | H-Glo(–Ser–Gly–OH)–OH | Backbone Modification (urethane bond) & Substitution (Cys -> Ser) | Solution Phase |

| Met-Glu-His-Phe | Met-[P]-Glu-γ-His-Phe | Backbone Modification (phosphinic acid) | Solution & Solid Phase |

| GnRH | D-Alanine⁸ GnRH | Stereochemical Modification (L-Arg -> D-Ala) | Solution Phase |

Stereochemical Considerations in Analogue Synthesis

Maintaining the correct stereochemistry is paramount in peptide synthesis, as the three-dimensional structure of a peptide is critical to its biological function. numberanalytics.com The chirality of the amino acids can significantly influence the peptide's binding affinity to receptors or enzymes. numberanalytics.com

During the synthesis of this compound and its analogues, several factors can lead to racemization (the conversion of a chiral amino acid from its L- or D-form to a mixture of both). The α-carbon of an amino acid is susceptible to epimerization, particularly during the activation of the carboxyl group for peptide bond formation. The histidine residue is notoriously prone to racemization, especially when its imidazole ring is not appropriately protected. bris.ac.uk

Strategies to Minimize Racemization:

Coupling Reagents: The choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) to suppress racemization. doi.org Uronium/aminium-based reagents such as HBTU are also employed to facilitate efficient coupling with minimal loss of stereochemical integrity. nih.gov

Protecting Groups: The use of specific protecting groups on the imidazole ring of histidine can influence its susceptibility to racemization. For example, the use of Fmoc-His(3-Bum)-OH has been shown to reduce racemization compared to Fmoc-His(1-Trt)-OH in the synthesis of certain model peptides. bris.ac.uk

Reaction Conditions: Careful control of reaction conditions such as temperature and base is essential. The activation and coupling steps are often performed at low temperatures (e.g., 0 °C) to minimize racemization. patsnap.comdoi.org The type and stoichiometry of the base used can also have a significant impact. lookchem.com

Synthesis of Stereoisomers:

In some cases, the synthesis of different stereoisomers of a peptide is intentionally pursued to study the impact of stereochemistry on activity. This requires access to the corresponding D-amino acids. For example, in the synthesis of cyclopeptide alkaloids, different diastereoisomeric forms of the tripeptides were synthesized to determine the stereochemistry of the natural products. acs.org The synthesis of diastereomers of a peptide antibiotic, Novo29, was achieved by using Fmoc-protected (2R,3R)-hydroxyAsn and (2R,3S)-hydroxyAsn building blocks in SPPS. nih.govacs.org

The stereochemical purity of the final peptide is typically assessed using techniques such as chiral chromatography (HPLC with a chiral stationary phase), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. bris.ac.uknumberanalytics.com For instance, the optical purity of GnRH analogue intermediates was confirmed by measuring their optical rotation.

Table 2: Stereochemical Control in Peptide Synthesis

| Challenge | Strategy | Example |

|---|---|---|

| Racemization of Histidine | Use of specific protecting groups | Employing Fmoc-His(3-Bum)-OH instead of Fmoc-His(1-Trt)-OH. bris.ac.uk |

| Epimerization during coupling | Use of coupling additives | Addition of HOBt with DCC to suppress side reactions. doi.org |

| General Racemization | Control of reaction conditions | Performing coupling reactions at low temperatures (0 °C). doi.org |

Advanced Structural Characterization and Conformational Analysis of H Glu His Gly Oh

Spectroscopic Probes for Tripeptide Conformation

Spectroscopic techniques are invaluable tools for investigating the conformational properties of peptides in solution. They provide insights into the average structural features and dynamic motions without the need for crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of peptides and proteins in solution. For H-Glu-His-Gly-OH, NMR studies can provide detailed information about the conformation of the peptide backbone and the orientation and mobility of the amino acid side chains.

Key NMR parameters used to study peptide conformation include:

Chemical Shifts: The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are highly sensitive to the local electronic environment and can indicate the presence of specific secondary structures. researchgate.net For instance, ¹³C chemical shifts of amino acid residues in peptides are used to gain insights into their conformation. researchgate.net

Coupling Constants (J-couplings): Three-bond J-couplings (³J) between adjacent protons, such as the amide proton and the alpha-proton (³J_HNα), can be used to determine torsional angles (phi angles) of the peptide backbone. nih.gov

Relaxation Parameters: Measurements of T1, T2, and heteronuclear NOEs provide information about the mobility of different parts of the peptide on various timescales, from picoseconds to seconds. nih.govpsu.edu This allows for the characterization of both fast internal motions and slower conformational exchanges. nih.govpsu.edu

Studies on similar tripeptides have demonstrated the utility of NMR in characterizing their conformational preferences. For example, an NMR and molecular dynamics study of L-pyroglutamyl-L-histidylglycine in both DMSO-d6 and D2O solutions revealed the presence of two stable conformations, both featuring an intramolecular hydrogen bond between the histidine side chain and the C-terminal carboxylate group. nih.gov Such intramolecular interactions are likely to play a significant role in dictating the preferred conformation of this compound as well.

The dynamics of both the backbone and side chains can be investigated using NMR relaxation experiments. scirp.orgfrontiersin.org These studies can reveal the flexibility of the peptide backbone and the motional freedom of the glutamic acid and histidine side chains, which can be important for molecular recognition and binding events. scirp.orgfrontiersin.org

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Tripeptides in D₂O This table is a generalized representation and actual values for this compound may vary.

| Proton | Glycine (B1666218) Residue | Histidine Residue | Glutamic Acid Residue |

|---|---|---|---|

| α-CH | ~3.9 | ~4.6 | ~4.3 |

| β-CH | - | ~3.2 | ~2.1, ~2.5 |

| γ-CH | - | - | ~2.3 |

| Imidazole (B134444) C2-H | - | ~8.7 | - |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures.

For a short peptide like this compound, it is unlikely to form stable, well-defined secondary structures like long α-helices or extensive β-sheets. However, CD spectroscopy can reveal propensities for certain conformations, such as β-turns or polyproline II (PPII) helices, which are common in short peptides. nih.gov The so-called "random coil" state of peptides is now understood to be more structured than previously thought, often consisting of a mixture of conformations like PPII and β-strands. nih.gov

The CD spectrum of a peptide is influenced by its amino acid sequence and the surrounding environment (e.g., solvent, pH, temperature). For instance, the presence of the aromatic histidine residue in this compound can give rise to signals in the near-UV region (250-300 nm), which can provide information about the local environment of the imidazole ring. The far-UV region (190-250 nm) is dominated by the peptide backbone and is used to analyze secondary structure content. A minimum around 215-220 nm in the CD spectrum can be indicative of β-sheet formation. researchgate.netresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy Considerations for Tripeptide Structures

While solution-state techniques like NMR and CD spectroscopy provide valuable information about the dynamic and average conformations of peptides, solid-state methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can offer high-resolution snapshots of specific, stable conformations.

X-ray Crystallography: This technique requires the formation of well-ordered crystals of the tripeptide. If successful, X-ray diffraction analysis can provide a detailed, atomic-resolution three-dimensional structure. However, obtaining suitable crystals of small, flexible peptides like this compound can be challenging. The inherent flexibility of the peptide may hinder the formation of a regular crystal lattice.

Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large protein complexes, recent advances in cryo-EM have made it possible to determine the structures of smaller biomolecules, including self-assembling peptide nanofibers. acs.orgacs.orgnih.gov For a single tripeptide molecule, cryo-EM is not a standard approach. However, if this compound were to self-assemble into larger, ordered structures like fibrils or nanotubes, cryo-EM could be a powerful tool to elucidate the three-dimensional arrangement of the tripeptide units within the assembly. acs.orgacs.orgnih.gov For example, cryo-EM has been used to resolve the structure of nanofibers formed by the self-assembly of an N-Fmoc tripeptide, revealing a triple-stranded helical organization. acs.orgnih.gov

Molecular Flexibility and Preferred Conformations of this compound

The tripeptide this compound is expected to exhibit significant molecular flexibility due to several factors:

Glycine Residue: Glycine lacks a side chain, which allows for a much wider range of motion around its phi (Φ) and psi (Ψ) backbone dihedral angles compared to other amino acids. This flexibility can lead to a large number of accessible conformations.

Side Chain Rotamers: The glutamic acid and histidine side chains have multiple rotatable bonds, leading to various possible side-chain conformations (rotamers).

Solvent Interactions: In an aqueous environment, the peptide will be in constant motion, and its conformation will be influenced by interactions with surrounding water molecules.

Despite this flexibility, the tripeptide is likely to have certain preferred conformations that are energetically more favorable. These preferred conformations are determined by a balance of intramolecular and intermolecular forces, including:

Hydrogen Bonds: Intramolecular hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the side chains of glutamic acid and histidine. As seen in a similar tripeptide, an intramolecular hydrogen bond between the histidine side chain and the C-terminal carboxylate group can stabilize the conformation. nih.gov

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and identify the most populated and energetically favorable conformations.

Impact of Amino Acid Sequence on Tripeptide Structural Features

The sequence of amino acids in a peptide is the primary determinant of its three-dimensional structure and function. libretexts.org Even a subtle change, such as altering the order of the amino acids in this compound, would result in a completely different molecule with distinct structural and chemical properties.

For example, consider the isomeric tripeptide H-His-Gly-Glu-OH. Although it has the same amino acid composition, the different arrangement of the residues leads to:

Different N- and C-termini: The free amino group is on histidine instead of glutamic acid, and the free carboxyl group is on glutamic acid instead of glycine. libretexts.org

Theoretical and Computational Approaches to Conformational Sampling

Theoretical and computational methods are indispensable for studying the conformational landscape of flexible molecules like this compound. These approaches complement experimental data and can provide a more detailed and dynamic picture of the peptide's behavior.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the conformational space of a peptide over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide and identify its preferred conformations and the transitions between them. tandfonline.com These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water, to understand how the environment influences the peptide's structure. tandfonline.com

Conformational Search Algorithms: Various algorithms, such as Monte Carlo methods and systematic grid searches, can be used to systematically explore the possible conformations of a peptide by varying its torsional angles. The energy of each conformation is then calculated using a force field, and the low-energy conformations are identified as the most probable structures.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of the electronic structure and energy of a molecule. researchgate.net While computationally expensive for large systems, QM calculations can be used to refine the structures of the most important conformations identified by molecular mechanics or MD simulations, providing more accurate information about their relative energies and geometries. researchgate.net

These computational approaches have been successfully applied to study the conformational preferences of various tripeptides. tandfonline.comnih.govacs.org For this compound, such studies could reveal the key intramolecular interactions that stabilize its preferred conformations and provide insights into its dynamic behavior in solution.

Molecular Recognition and Intermolecular Interactions of H Glu His Gly Oh

Metal Ion Coordination Chemistry of H-Glu-His-Gly-OH

The structure of this compound, particularly the presence of the histidine residue, makes it an effective ligand for various metal ions. The coordination chemistry is primarily driven by the imidazole (B134444) ring of histidine, but the terminal groups and the glutamic acid side chain also play crucial roles in stabilizing the resulting metal complexes. frontiersin.org

The imidazole side chain of histidine is one of the most versatile and important metal-binding ligands in biological systems. mdpi.com In the context of this compound, the histidine residue, being in the second position, allows for the formation of highly stable chelate rings with transition metal ions like copper(II), nickel(II), and zinc(II). frontiersin.org The two nitrogen atoms of the imidazole ring (Nπ and Nτ) can act as donors, and their involvement in coordination is pH-dependent. mdpi.com

For Cu(II) and Ni(II), the placement of histidine at the second position facilitates the simultaneous involvement of the N-terminal amino group, the imidazole nitrogen, and the intervening deprotonated amide nitrogen from the peptide backbone. frontiersin.org This arrangement leads to the formation of stable five- or six-membered fused chelate rings, which significantly enhances the stability of the complex. frontiersin.org The coordination often begins at the N-terminal amino nitrogen, and as the pH increases, the amide protons can be displaced by metal ions like Cu(II) and Ni(II), allowing the amide nitrogens to participate in binding. frontiersin.orgmdpi.com This results in very stable complexes; for instance, with copper, the CuH-1L complex can be detected at a pH as low as 4 and remains the predominant species up to pH 10. frontiersin.org

Zinc(II) coordination typically involves the imidazole nitrogen across a wide pH range, with the coordination sphere being completed by other donor atoms from amino acid side chains or water molecules. frontiersin.org Unlike Cu(II) and Ni(II), Zn(II) does not typically promote the deprotonation of the amide bond. frontiersin.org The versatility of the histidine imidazole ring makes it a tunable metal ligand, capable of participating in various coordination modes depending on the metal ion and the surrounding chemical environment. frontiersin.orgmdpi.com

The side-chain carboxylate group of glutamic acid and the C-terminal carboxylate of glycine (B1666218) can also participate in coordination. frontiersin.orgbibliotekanauki.pl These oxygen donors can act as additional binding sites, stabilizing the complex. frontiersin.orgacs.org For instance, in tripeptides, the C-terminal carboxylate can serve as a key anchor group. frontiersin.org The involvement of the glutamic acid side chain is particularly relevant and can be influenced by its position within the peptide sequence. researchgate.netmdpi.com In some cases, the glutamic acid side chain may play a spectator role and not directly coordinate with the metal ion. acs.org

The glycine residue, while lacking a side chain with a strong donor group, contributes through its backbone atoms. The C-terminal carboxylate group provides a key oxygen donor site. bibliotekanauki.pl The small size of the glycine residue also imparts flexibility to the peptide backbone, which can facilitate the optimal positioning of the primary donor groups (the N-terminal amine and the histidine imidazole) for metal chelation. nih.gov The involvement of these various donor atoms—the N-terminal amine, the histidine imidazole, the peptide backbone amides, and the carboxylate oxygens—allows for the formation of polydentate complexes with high stability. frontiersin.org

The stoichiometry of complexes formed between this compound and metal ions is typically mononuclear, with a 1:1 metal-to-ligand ratio being common, although bis-complexes (CuL2) can also form. researchgate.netnih.gov The stability of these complexes is quantified by their stability constants (log K), which reflect the strength of the metal-ligand interaction. The stability generally follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II). researchgate.netresearchgate.net

The specific position of the histidine residue is a critical determinant of complex stability. mdpi.com Peptides with histidine at the third position, such as Gly-Gly-His, are known to form exceptionally stable complexes with Cu(II) and Ni(II) due to the formation of a 4N chelation pattern. mdpi.comacs.org When histidine is in the first or second position, as in this compound, the stability can be slightly reduced compared to the GGH motif, but it remains significant. mdpi.com For example, in His-Gly-Gly, the imidazole nitrogen competes with the amide nitrogen for Ni(II) binding and can hinder amide deprotonation when complexing with Cu(II). mdpi.com

Table 1: Stability of Transition Metal Complexes with Related Amino Acids and Peptides This table provides context for the expected stability of this compound complexes based on data for its constituent amino acids and similar peptides. The stability follows the Irving-Williams order. researchgate.net

| Metal Ion | Ligand | log K₁ (Binary Complex) |

| Cu(II) | Histidine | 10.18 |

| Ni(II) | Histidine | 8.70 |

| Zn(II) | Histidine | 6.53 |

| Cu(II) | Glycine | 8.22 |

| Ni(II) | Glycine | 5.79 |

| Zn(II) | Glycine | 5.03 |

| Data derived from potentiometric studies of binary complexes. researchgate.net |

Influence of Glutamic Acid Carboxylate and Glycine Amine/Carboxylate Groups on Coordination

Non-Covalent Interactions in Aqueous and Biological Mimicry

Beyond metal coordination, this compound engages in a variety of non-covalent interactions that are crucial for its structure and function in aqueous environments. These interactions, including salt bridges and π-system interactions, are fundamental in molecular recognition processes within biological systems. kinampark.comnih.govacs.org

A salt bridge is a non-covalent interaction that combines hydrogen bonding with electrostatic attraction. wikipedia.org It typically forms between oppositely charged residues, such as the anionic carboxylate group (RCOO⁻) of an acidic amino acid and the cationic group of a basic amino acid. wikipedia.org

In the context of this compound, an intramolecular salt bridge could potentially form between the side-chain carboxylate of glutamic acid (which is anionic at physiological pH) and the imidazole ring of histidine. The pKa of the histidine side chain is approximately 6.0-6.5, meaning it can be protonated and carry a positive charge at or below physiological pH. mdpi.comwikipedia.org This interaction would require a specific conformation of the peptide to bring the two side chains within the required distance of less than 4 Å. wikipedia.org

Salt bridges involving glutamic acid and histidine are known to occur in larger protein structures, contributing to their stability and specific folding patterns. researchgate.netnih.gov The strength and existence of such a bond are highly dependent on the pH of the environment, which dictates the protonation states of the involved residues. libretexts.org The formation of a salt bridge can stabilize a particular peptide conformation and is considered one of the strongest types of non-covalent residue-residue interactions. researchgate.net

The aromatic imidazole ring of the histidine residue is capable of participating in both cation-π and π-π stacking interactions, which are important for molecular recognition and protein stability. nih.govd-nb.info

Cation-π interactions occur between the electron-rich π-system of the neutral imidazole ring and a nearby cation. nih.govresearchgate.net These interactions are attractive and can be quite strong. nih.gov Conversely, if the histidine residue is protonated (His+), the interaction with another cation becomes repulsive. d-nb.inforesearchgate.net This pH-dependent switch between attractive and repulsive forces makes histidine a tunable interaction partner in biological systems. researchgate.net

π-π stacking interactions involve the non-covalent attraction between two aromatic rings. The neutral histidine imidazole ring can stack with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan in proteins, with interaction energies in the range of -3.0 to -4.0 kcal/mol. nih.govresearchgate.net When the histidine is protonated, the π-π stacking interaction energy can increase significantly. d-nb.info Within a solution of this compound, intermolecular π-π stacking could occur between the histidine rings of two separate peptide molecules, potentially leading to self-association.

These non-covalent forces, though weaker than covalent or coordination bonds, are numerous and collectively play a critical role in defining the conformational landscape and interaction profile of this compound. nih.govd-nb.info

Hydrogen Bonding Networks and Their Role in Molecular Recognition

The molecular structure of this compound offers a rich landscape for the formation of extensive hydrogen bonding networks, which are critical for its specific molecular recognition properties. These networks arise from both the peptide backbone and the unique side chains of its constituent amino acids.

The peptide backbone itself contains repeating amide (-CONH-) groups, where the N-H group can act as a hydrogen bond donor and the C=O group can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of secondary structures in peptides and proteins. nih.gov In this compound, these backbone interactions can facilitate self-assembly or binding to receptor sites.

The side chains of the amino acids significantly expand the hydrogen bonding potential:

Glutamic Acid (Glu): The carboxylic acid side chain (-CH₂-CH₂-COOH) is a potent hydrogen bond donor and acceptor. At physiological pH, this group is typically deprotonated to a carboxylate (-COO⁻), making it a strong hydrogen bond acceptor. imgt.org This allows for strong electrostatic interactions and hydrogen bonds with complementary positively charged or hydrogen-donating groups on other molecules.

Histidine (His): The imidazole ring of histidine is exceptionally versatile. Depending on the local pH, it can be neutral or positively charged (imidazolium ion). reddit.com This allows it to act as both a hydrogen bond donor and acceptor, facilitating complex catalytic and recognition functions in many enzymes. madsci.orgwikipedia.org Its ability to shuttle protons is a key feature in many biological processes. wikipedia.org

Glycine (Gly): Lacking a side chain, glycine provides significant conformational flexibility to the peptide. proteinstructures.com While its backbone atoms participate in hydrogen bonding, its primary role in the network is to allow the peptide to adopt conformations that optimize the hydrogen bonding interactions of the more functional glutamic acid and histidine residues.

The combination of these residues allows this compound to form a complex and adaptable hydrogen-bonding network. This network is crucial for recognizing and binding to specific molecular partners, as the precise spatial arrangement of donors and acceptors dictates the peptide's binding specificity and affinity. Theoretical studies on similar flexible tripeptides have shown that intramolecular hydrogen bonds, in conjunction with other forces, control the peptide's conformation and its ability to form larger assemblies. acs.org

| Amino Acid Residue | Side Chain Group | Potential H-Bonding Role | Reference |

|---|---|---|---|

| Glutamic Acid (Glu) | Carboxyl (-COOH) | Donor and Acceptor (primarily acceptor as -COO⁻ at physiological pH) | imgt.org |

| Histidine (His) | Imidazole | Donor and Acceptor; Proton Shuttle | reddit.commadsci.org |

| Glycine (Gly) | None (H atom) | Increases conformational flexibility for optimal network formation | proteinstructures.com |

Interactions with Model Biological Interfaces

Peptide-Surface Adsorption Phenomena (e.g., hydroxyapatite)

Hydroxyapatite (B223615) (HA), the primary mineral component of bone and teeth, serves as a critical model for studying peptide-surface interactions in biomineralization. The adsorption of this compound onto an HA surface is predicted to be a multifaceted process, driven by the distinct properties of its amino acid residues.

Glutamic Acid (Glu): The carboxyl groups of glutamic acid are known to have a strong affinity for the calcium ions (Ca²⁺) on the hydroxyapatite surface. royalsocietypublishing.orgnih.gov Molecular dynamics simulations and experimental studies have shown that glutamic acid adsorbs strongly to HA, with its carboxylate groups anchoring to surface calcium sites. acs.orgnih.gov This interaction is so significant that Glu can influence the morphology of growing HA crystals, preferentially adsorbing to the (001) crystal face and promoting the formation of plate-like structures. acs.orgnih.gov

Glycine (Gly): As a smaller and more flexible amino acid, glycine also adsorbs to the HA surface. Its adsorption is primarily mediated by interactions between its amino and carboxyl groups and the HA surface, though its binding is generally weaker than that of acidic amino acids like glutamate (B1630785). royalsocietypublishing.orgnih.gov Glycine does not show significant preferential binding to any specific crystal face and thus does not typically alter the rod-like habit of HA crystals. acs.org

Histidine (His): The imidazole ring of histidine also plays a role in binding to hydroxyapatite. jst.go.jp Studies on histidine-containing proteins have demonstrated their high affinity for HA, which can be attributed to interactions involving the ring's nitrogen atoms. jst.go.jpfrontiersin.org The adsorption of histidine and its derivatives has been shown to follow a Langmuir-type model and can inhibit crystal growth. jst.go.jp

Collectively, the this compound peptide is expected to adsorb strongly onto hydroxyapatite. The primary anchor would likely be the glutamic acid residue's side chain binding to surface calcium ions, supplemented by interactions from the histidine side chain and the peptide backbone's terminal groups. The glycine residue would provide the necessary flexibility for the peptide to orient itself optimally on the complex topography of the HA surface.

| Residue | Primary Interacting Group | Target on HA Surface | Predicted Binding Strength | Reference |

|---|---|---|---|---|

| Glutamic Acid | Side-chain carboxylate (-COO⁻) | Calcium ions (Ca²⁺) | Strong | royalsocietypublishing.orgacs.org |

| Histidine | Imidazole ring nitrogens | Calcium/Phosphate sites | Moderate to Strong | jst.go.jpresearchgate.net |

| Glycine | Backbone amino/carboxyl groups | Calcium/Phosphate sites | Weak to Moderate | acs.orgnih.gov |

Enzymatic Modulation and Cellular Pathway Integration of H Glu His Gly Oh

Susceptibility of H-Glu-His-Gly-OH to Proteolytic Degradation

The tripeptide this compound, like other small peptides, is subject to breakdown by various proteolytic enzymes. This degradation is a fundamental biological process, essential for the recycling of amino acids and the regulation of peptide signaling. In the context of digestion, proteins are initially broken down into smaller peptides, including tripeptides, by enzymes such as pepsin, trypsin, and chymotrypsin (B1334515) in the stomach and small intestine. wikipedia.org These tripeptides are then further hydrolyzed into individual amino acids by peptidases present in the microvilli of intestinal cells before they can be absorbed into the bloodstream. ufsc.br

Identification of Key Peptidases and Proteases Involved in Hydrolysis

The specific peptidases and proteases that act on this compound are determined by the sequence of its amino acid residues. Generally, peptidases can be classified as exopeptidases, which cleave peptide bonds from the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. mdpi.com

Key enzymes and systems involved in the hydrolysis of tripeptides include:

Aminopeptidases: These exopeptidases cleave the N-terminal amino acid (Glutamic acid in this case).

Carboxypeptidases: These exopeptidases remove the C-terminal amino acid (Glycine).

Dipeptidyl peptidases: These enzymes cleave dipeptides from the N-terminus.

Tripeptidases: These enzymes specifically hydrolyze tripeptides into their constituent amino acids. researchgate.net

Cell-envelope proteinases (CEPs): Found in some bacteria, these enzymes initiate the breakdown of proteins into smaller peptides. researchgate.net

Peptide Transport Systems: In bacteria, systems like the oligopeptide (Opp), dipeptide (DtpP), and tripeptide (DtpT) transport systems are responsible for moving peptides into the cell for further degradation by intracellular peptidases. mdpi.comresearchgate.net

While specific studies on the enzymatic degradation of this compound are not extensively detailed in the provided results, general principles of peptide hydrolysis apply. For instance, some proteases have specificities for certain amino acid residues. Trypsin, for example, cleaves after positively charged residues like lysine (B10760008) and arginine, while chymotrypsin targets aromatic residues. wikipedia.org Synthetic peptidases, such as palladium(II) complexes, have been shown to regioselectively cleave peptide bonds upstream of methionine and histidine residues. acs.org

It's also worth noting that non-enzymatic degradation can occur under certain conditions, such as acidic hydrolysis at high temperatures.

Analysis of Degradation Products and Kinetics

The complete hydrolysis of this compound results in the release of its three constituent amino acids: glutamic acid, histidine, and glycine (B1666218). The kinetics of this degradation would depend on several factors, including the specific enzyme(s) involved, their concentration, pH, and temperature.

Kinetic studies of amino acid degradation have shown that the process often follows first-order reaction kinetics. For example, the thermal degradation of various amino acids in both aqueous solutions and under pyrolytic conditions has been shown to conform to this model. researchgate.net The rate of degradation is also influenced by the chemical environment. For instance, the reaction of glutamic acid with the hydroxyl radical (OH) is significantly altered in a solvent phase compared to the gas phase due to the zwitterionic nature of the amino acid. researchgate.net

| Enzyme/Condition | Action | Resulting Products | Relevant Factors |

|---|---|---|---|

| General Peptidases | Hydrolysis of peptide bonds | Glutamic acid, Histidine, Glycine | Enzyme concentration, pH, temperature |

| Acid Hydrolysis | Breakdown of peptide bonds at low pH and high temperature | Glutamic acid, Histidine, Glycine | pH < 2.0, Temperature > 100°C |

Role of this compound or its Constituents in Amino Acid Metabolism Pathways

The constituent amino acids of this compound—glutamic acid, histidine, and glycine—are all deeply integrated into central metabolic pathways. Once the tripeptide is hydrolyzed, these amino acids can be utilized by the cell for a variety of critical functions.

Integration of Glutamic Acid, Histidine, and Glycine into Central Metabolic Hubs

Glutamic acid, histidine, and glycine are non-essential amino acids in humans, meaning they can be synthesized by the body. wikipedia.org They are derived from and feed into key intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.

Glutamic Acid (Glu): Glutamate (B1630785) is a central hub in amino acid metabolism. It can be synthesized from the TCA cycle intermediate α-ketoglutarate through transamination or by the action of glutamate dehydrogenase. wikipedia.orgnih.gov Conversely, glutamate can be deaminated to regenerate α-ketoglutarate, feeding into the TCA cycle for energy production. libretexts.org Glutamate also serves as a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. wikipedia.orglibretexts.org

Histidine (His): The degradation of histidine also leads to the formation of α-ketoglutarate. libretexts.org This pathway involves the conversion of histidine to urocanate and then to N-formiminoglutamate (FIGLU). The formimino group is then transferred to tetrahydrofolate (THF), a key component of one-carbon metabolism, leaving glutamate, which can then be converted to α-ketoglutarate. creative-proteomics.com Histidine itself is synthesized from a phosphorylated ribose derivative, which originates from glucose-6-phosphate in the glycolytic pathway. libretexts.org

Glycine (Gly): Glycine can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via serine. wikipedia.orglibretexts.org Glycine can also be interconverted with serine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that is a major source of one-carbon units for the folate cycle. wikipedia.org Glycine degradation can feed into the TCA cycle, and it is a precursor for the synthesis of important biomolecules like heme and glutathione (B108866). nih.gov

| Amino Acid | Metabolic Precursor(s) | Key Metabolic Fate(s) | Central Metabolic Hub Integration |

|---|---|---|---|

| Glutamic Acid | α-Ketoglutarate | α-Ketoglutarate, Glutamine, Proline, Arginine | TCA Cycle |

| Histidine | Glucose-6-Phosphate (via ribose derivative) | α-Ketoglutarate (via Glutamate) | Glycolysis, TCA Cycle |

| Glycine | Serine (from 3-Phosphoglycerate) | Serine, Heme, Glutathione, One-carbon units | Glycolysis |

Potential for this compound to Influence One-Carbon Metabolism

One-carbon metabolism is a critical network of pathways that transfer one-carbon units for the synthesis of nucleotides (purines and thymidine), the remethylation of homocysteine to methionine, and other essential biosynthetic reactions. nih.gov The constituent amino acids of this compound, particularly histidine and glycine, are directly involved in these pathways.

As mentioned, the catabolism of histidine generates a one-carbon unit that is transferred to tetrahydrofolate (THF). creative-proteomics.comresearchgate.net The interconversion of serine and glycine by serine hydroxymethyltransferase is a major contributor to the one-carbon pool. nih.govtavernarakislab.gr Therefore, the degradation of this compound can provide substrates that directly fuel one-carbon metabolism. This, in turn, can impact a wide range of cellular processes, including DNA synthesis and repair, and the regulation of gene expression through methylation.

This compound in Cellular Signaling Modulation (Mechanistic Research Focus)

While research specifically targeting the signaling roles of the tripeptide this compound is limited in the provided search results, the individual amino acid constituents are well-known signaling molecules.

Glutamic Acid: Glutamate is the primary excitatory neurotransmitter in the central nervous system. ijbs.com It activates both ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors. ijbs.comfrontiersin.org This signaling is crucial for synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in various neurological disorders. ijbs.com Glutamate signaling also plays a role in other tissues and even in plants. frontiersin.org

Histidine: Histidine is the precursor to histamine, a potent signaling molecule involved in local immune responses, inflammation, and as a neurotransmitter. creative-proteomics.commdpi.com The conversion is catalyzed by histidine decarboxylase. creative-proteomics.com

Glycine: Glycine itself can act as a neurotransmitter, primarily an inhibitory one in the spinal cord and brainstem, by activating ionotropic glycine receptors which are chloride channels. diabetesjournals.org It can also act as a co-agonist at NMDA-type glutamate receptors. In some contexts, such as in intestinal L-cells that secrete glucagon-like peptide-1 (GLP-1), glycine can cause membrane depolarization by opening chloride channels. diabetesjournals.org

Given that this compound is a small peptide, it is plausible that it could have signaling functions of its own, potentially by interacting with specific receptors or transporters. However, more research is needed to elucidate any direct signaling roles of this tripeptide. It is more likely that its primary influence on cellular signaling occurs through the bioactivity of its constituent amino acids following its degradation.

Investigation of Cellular Glycosylation Processes (based on related tripeptide research)

Glycosylation is a critical and complex enzyme-catalyzed post-translational modification where sugar moieties (glycans) are attached to proteins and lipids. thermofisher.comglycanage.comwikipedia.org This process is fundamental for a wide array of biological functions, including protein folding and stability, cell-cell interactions, and immune responses. nih.govfrontiersin.org The modification of proteins with glycans occurs primarily in the endoplasmic reticulum and the Golgi apparatus, involving a multitude of glycosyltransferases and glycosidases that ensure the precise construction of glycan structures. thermofisher.commdpi.com

While direct studies on this compound's effect on glycosylation are not extensively documented, research on other tripeptides suggests a potential for indirect influence. For instance, the stimulation of thyrotropin synthesis by a tripeptide hormone (Thyrotropin-releasing hormone, TRH) is known to trigger a cascade of events that includes the regulation of protein glycosylation. researchgate.net This indicates that signaling molecules, including certain tripeptides, can initiate pathways that ultimately modulate the activity of glycosylation enzymes. researchgate.net

The regulation of glycosylation can occur at the level of gene transcription for the enzymes involved. researchgate.net Given that tripeptides can act as signaling molecules, it is plausible that this compound could participate in signaling cascades that affect the expression or activity of glycosyltransferases or glycosidases, thereby altering the glycosylation patterns of cellular proteins. Dysregulation of these patterns is implicated in various diseases, highlighting the importance of understanding all potential modulators. nih.gov The complexity of these pathways, which are compartmentalized within the cell to control enzyme access to substrates, suggests that any molecule influencing these control mechanisms could have significant downstream effects on cellular function. thermofisher.comwikipedia.org

Potential Roles in Modulating Enzyme Activity

Peptides can directly interact with enzymes to modulate their activity, serving as substrates, inhibitors, or allosteric regulators. ontosight.ai The specific sequence of this compound, particularly the presence of a charged glutamic acid residue and a catalytically active histidine residue, suggests a high potential for specific interactions with enzyme active sites. proteinstructures.com

Interaction with Proteases

Research has shown that sequences containing elements of this tripeptide are recognized by specific proteases. For example, human immunodeficiency virus type 1 (HIV-1) protease cleaves lactate (B86563) dehydrogenase (LDH) at a specific decapeptide sequence that includes the motif Gly-Glu-His-Gly. nih.gov The cleavage occurs within a structurally mobile "strand-loop" element of LDH. nih.gov Kinetic studies on a synthetic decapeptide containing this sequence revealed that the glutamic acid residue at the P2' position (relative to the cleavage site) is important for binding to the HIV-1 protease active site. nih.gov This suggests that the Glu-His-Gly portion of the sequence plays a direct role in the enzyme-substrate interaction.

| Substrate | K_m (µM) | V_max/E_t (s⁻¹) | V_max/K_mE_t (M⁻¹s⁻¹) |

|---|---|---|---|

| Rabbit muscle LDH | 1500 ± 600 | 0.12 ± 0.04 | 80 |

| Ac-His-Gly-Trp-Ile-LeuGly-Glu-His-Gly-Asp-NH₂ | 1400 ± 300 | 0.13 ± 0.02 | 90 |

Modulation of Other Enzymes

The presence of a charged amino acid, such as the glutamic acid in this compound, can significantly influence enzyme kinetics. Studies on peptidylglycine α-amidating monooxygenase (PAM), an enzyme involved in the C-terminal amidation of peptides, demonstrated this effect. When a tripeptide substrate containing a glutamic acid residue (D-Tyr-Glu-Gly) was used, the enzyme exhibited a different optimal pH (5.5-6.0) compared to substrates with neutral amino acids (pH 8.5). oup.com Furthermore, the kinetic parameters were substantially altered; the Michaelis constant (K_m) for the Glu-containing peptide was greatly increased, which was paralleled by an increased maximal velocity (V_max). oup.com This demonstrates that the glutamate residue directly affects the enzyme's binding affinity and catalytic turnover rate.

| Substrate | pH | K_m (mM) | Relative V_max | Relative V_max/K_m |

|---|---|---|---|---|

| D-Tyr-Val-Gly | 8.5 | 0.4 | 1.0 | 2.5 |

| D-Tyr-Trp-Gly | 8.5 | 0.3 | 1.4 | 4.9 |

| D-Tyr-Pro-Gly | 8.5 | 4.9 | 2.0 | 0.4 |

| D-Tyr-Glu-Gly | 6.0 | 3.1 | 2.2 | 0.7 |

These findings support the principle that this compound has the potential to modulate the activity of various enzymes, with its effects being highly dependent on the specific enzyme's structure and catalytic mechanism.

Theoretical Models of this compound Involvement in Biological Networks

To comprehend the functional role of a single molecule like this compound within the vast complexity of a cell, theoretical models and network biology approaches are essential. Biological systems can be represented as complex networks where nodes represent biological entities (e.g., proteins, genes, metabolites) and edges represent the interactions between them. mdpi.comuni-konstanz.de These networks include protein-protein interaction (PPI) networks, gene regulatory networks, and metabolic pathways. mdpi.comoup.com

The position and connections of this compound within these networks can be theoretically modeled to predict its function. As a tripeptide, it can act as a signaling molecule, a metabolic intermediate, or a modulator of protein function. researchgate.netnih.gov Its involvement in a network can be conceptualized as a node connected to various other nodes (e.g., the enzymes it modulates, the receptors it binds, the transporters it uses). The analysis of such networks can reveal the broader biological processes influenced by the peptide. mdpi.com

Computational and Machine Learning Models

Systems-Level Communication Models

Another theoretical framework views biological processes as end-to-end digital communication systems. openbioinformaticsjournal.com In this model, information (e.g., a signal to alter cell function) is encoded, transmitted, and decoded. A peptide like this compound can be viewed as a message transmitted within this biological internetwork. It is produced at a source (a "transmitter network" such as the ribosome), travels through the cellular environment (the "channel"), and is received by a target molecule like a receptor or enzyme (the "receiver network"). openbioinformaticsjournal.com This model helps conceptualize how factors like concentration gradients (signal strength), diffusion (transmission delay), and enzymatic degradation (noise and information loss) can affect the peptide's ability to deliver its biological message effectively. openbioinformaticsjournal.com By applying principles from network and communication theory, researchers can build theoretical models to hypothesize the systemic role and impact of this compound.

Computational Chemistry and in Silico Modeling of H Glu His Gly Oh

Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity Insights

Analysis of Protonation States and Acid Dissociation Constants (pKa) of H-Glu-His-Gly-OH

The protonation state of this compound is crucial for its structure and function, as it contains multiple ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of glutamic acid and histidine. bachem.com The pKa values of these groups determine the peptide's net charge at a given pH. bachem.com

Computational methods, including those based on the Poisson-Boltzmann equation and hybrid quantum mechanics/molecular mechanics (QM/MM), are employed to predict the pKa values of amino acid residues within peptides. nih.govacs.org These calculations are essential as the local environment within the peptide can significantly shift pKa values from those of free amino acids. nih.gov For this compound, the pKa values for the ionizable groups are influenced by their proximity to one another. Standard pKa values for the constituent amino acids are approximately 4.25 for glutamic acid, 6.0 for histidine, 2.34 for the C-terminal carboxyl group, and 9.69 for the N-terminal amino group. bachem.com However, experimental and computational studies on tripeptides containing these residues have shown that these values can be modulated by the peptide sequence. researchgate.net For example, a study on tripeptides composed of glutamic acid, glycine (B1666218), and histidine reported experimentally determined pKa values that reflect the influence of the adjacent amino acids. researchgate.net

| Ionizable Group | Standard pKa Value bachem.com | Notes |

|---|---|---|

| C-terminal Carboxyl | 2.34 | The actual pKa values in this compound will be influenced by the microenvironment created by the adjacent amino acid residues. nih.govresearchgate.net Computational models aim to predict these shifts. nih.gov |

| Glutamic Acid Side Chain | 4.25 | |

| Histidine Side Chain | 6.0 | |

| N-terminal Amino | 9.69 |

Reaction Mechanisms and Transition State Analysis of this compound Transformations

Computational studies can elucidate the mechanisms of chemical transformations involving this compound, such as peptide bond formation or degradation. These studies often involve locating transition states and calculating activation barriers. For instance, research on the formation of a dipeptide from glycine molecules showed that the reaction proceeds through a four-membered ring in the transition state. whiterose.ac.uk In more complex scenarios, such as enzyme-catalyzed reactions, computational models can explore different mechanistic pathways. For example, in the context of snake venom phospholipase A2, computational studies have detailed the roles of specific residues like His47 and Asp48 in the catalytic cycle, including the formation and collapse of a tetrahedral intermediate. rsc.org Similar principles can be applied to understand potential transformations of this compound, such as cyclization or hydrolysis, by modeling the reaction coordinates and energy profiles.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular dynamics simulations provide a window into the dynamic nature of this compound, capturing its conformational flexibility and interactions with its environment over time. These simulations are crucial for understanding how the peptide behaves in a biological context.

Solvent Effects on this compound Conformation and Interactions

The surrounding solvent has a profound impact on the conformation of peptides. caltech.edufigshare.comacs.org MD simulations can explicitly model solvent molecules, typically water, to study these effects. For tripeptides, aqueous solvent has been shown to preferentially stabilize certain secondary structures, like the α-helix, over others. caltech.edufigshare.comacs.org The presence of explicit water molecules in simulations can significantly alter the conformational landscapes of trimers by forming hydrogen bonds with the peptide backbone. researchgate.net Computational studies on other peptides have demonstrated that different solvents, such as chloroform, DMSO, and methanol, can induce distinct conformational preferences, highlighting the critical role of the solvent in determining peptide structure. rsc.org For this compound, MD simulations in an aqueous environment would reveal the dynamic interplay between the peptide and water molecules, influencing its folded or extended states.

Temperature and pH Dependence of this compound Dynamics

Temperature and pH are key environmental factors that can alter the dynamics and stability of peptides. rsc.orgbilkent.edu.tr MD simulations can be performed at different temperatures and pH levels to investigate these dependencies. Studies on other peptides have shown that increasing temperature can lead to the disintegration of self-assembled structures, with the stability being dependent on factors like counterions present in the solution. rsc.orgbilkent.edu.tr The effect of pH can be modeled by altering the protonation states of the ionizable residues in the peptide, which in turn affects electrostatic interactions and conformational preferences. tandfonline.comnih.gov For this compound, changes in pH would significantly alter its charge distribution due to the ionizable side chains of glutamic acid and histidine, leading to different dynamic behaviors and conformational ensembles that can be explored through MD simulations. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues

QSAR and cheminformatics are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net These methods are valuable for designing novel peptides with desired properties. researchgate.net

Molecular Docking and Binding Affinity Predictions for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between the tripeptide this compound and its potential protein targets. The process involves sampling the conformational space of the peptide and the protein's binding site and then ranking the generated poses using a scoring function, which estimates the binding affinity. The binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction.

The interaction of this compound with protein targets is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The glutamic acid (Glu) residue, with its acidic side chain, can form salt bridges with positively charged residues like lysine (B10760008) (Lys) and arginine (Arg) or hydrogen bonds with polar amino acids. researchgate.netplos.org The histidine (His) residue is particularly versatile; its imidazole (B134444) side chain can act as both a hydrogen bond donor and acceptor and can participate in pi-stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.netmdpi.com Additionally, the imidazole ring of histidine can engage in cation-pi interactions with positively charged amino acids. plos.org The glycine (Gly) residue, being the smallest amino acid, provides conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for binding within a constrained active site. nih.gov

Molecular docking simulations can predict the binding poses and estimate the binding energy of this compound to various proteins. For instance, docking studies could reveal key interactions, such as hydrogen bonds between the peptide's amide backbone or side chains and amino acid residues in the protein's active site. nih.govajgreenchem.com The accuracy of these predictions can be enhanced by incorporating water molecules into the simulation, as they can mediate protein-ligand interactions by forming hydrogen bond networks. mdpi.com

The prediction of binding affinity is a critical aspect of molecular docking. Scoring functions are used to estimate the free energy of binding. These functions can be physics-based, empirical, or knowledge-based. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to refine the binding affinity predictions obtained from initial docking calculations. mdpi.com

Interactive Data Table: Predicted Interactions of this compound with Protein Residues

| This compound Residue | Potential Interacting Protein Residues | Type of Interaction |

| Glutamic Acid (Glu) | Lysine (Lys), Arginine (Arg) | Salt Bridge, Hydrogen Bond |

| Glutamic Acid (Glu) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond |

| Histidine (His) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking |

| Histidine (His) | Lysine (Lys), Arginine (Arg) | Cation-π Interaction |

| Histidine (His) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond, Salt Bridge |

| Glycine (Gly) | Various | Provides conformational flexibility |

| Peptide Backbone | Various | Hydrogen Bonds |

De Novo Peptide Design and Virtual Screening Methodologies Utilizing this compound Motifs

De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch. The this compound motif can serve as a valuable building block or fragment in such design strategies due to the diverse chemical properties of its constituent amino acids. Computational methods for de novo design can be broadly categorized into sequence-based and structure-based approaches. Sequence-based methods might involve generating peptide libraries by randomly combining amino acids and then filtering them based on desired properties. nih.gov Structure-based methods, on the other hand, build a peptide in a stepwise manner within a target protein's binding site. plos.org

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. mdpi.com When utilizing the this compound motif, virtual screening can be employed in several ways. One approach is to screen a virtual library of tripeptides to identify sequences that exhibit better binding affinity or specificity to a target protein than the original this compound. nih.gov Another strategy is to incorporate the Glu-His-Gly motif into larger peptide scaffolds and then screen these libraries for enhanced activity. mdpi.com

The process of virtual screening of peptide libraries typically involves the following steps:

Library Generation: Creation of a diverse virtual library of peptides. This can include variations of the this compound sequence or its incorporation into larger peptides. mdpi.com Some platforms provide pre-generated libraries of peptides for screening. mdpi.com

Molecular Docking: Each peptide in the library is docked into the binding site of the target protein to predict its binding conformation and affinity. mdpi.com

Scoring and Ranking: The docked peptides are ranked based on their predicted binding energies or other scoring functions.

Post-processing and Filtering: The top-ranked peptides may be subjected to further analysis, such as ADME (absorption, distribution, metabolism, and excretion) property prediction, to assess their drug-like characteristics. researchgate.net

The use of non-natural amino acids can significantly expand the chemical space for peptide design and optimization. nih.gov Virtual screening workflows can be adapted to include libraries of non-natural amino acids, potentially leading to the discovery of peptides with improved properties. nih.gov

Interactive Data Table: Virtual Screening Workflow for this compound Analogs

| Step | Description | Key Considerations |

| 1. Library Design | Generate a virtual library of tripeptides based on the GHG motif. | Include variations in sequence, stereochemistry, and non-natural amino acids. |

| 2. Target Preparation | Prepare the 3D structure of the target protein. | Define the binding site and ensure correct protonation states of residues. |

| 3. Molecular Docking | Dock each peptide from the library into the target's binding site. | Choose an appropriate docking algorithm and scoring function. |

| 4. Hit Identification | Select the top-scoring peptides based on predicted binding affinity. | Set a threshold for binding energy or score. |

| 5. Post-Screening Analysis | Further evaluate the selected hits for properties like stability and synthesizability. | Perform molecular dynamics simulations for top candidates to assess complex stability. |

Integration of Machine Learning and Artificial Intelligence for Peptide Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netnih.gov For this compound and its analogs, QSAR models can be developed to predict activities such as antimicrobial, anticancer, or antihypertensive effects. rsc.org These models are built by correlating molecular descriptors (physicochemical properties derived from the peptide's structure) with experimentally determined biological activities. nih.gov The descriptors can range from simple 1D properties like molecular weight to complex 3D fields as used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov

Interactive Data Table: Machine Learning Models for Peptide Property Prediction

| Machine Learning Model | Predicted Property | Input Features |

| Random Forest | Antihypertensive activity | Amino acid composition, dipeptide composition, physicochemical properties mdpi.com |

| Support Vector Machine (SVM) | Anticancer activity | Pseudo amino acid composition (PseAAC) mdpi.com |

| Recurrent Neural Network (RNN) | Solubility, Hemolysis | Peptide sequence cbirt.net |

| Graph Neural Network (GNN) | Binding Affinity | 3D structure of peptide-protein complex mdpi.com |